molecular formula C18H19N5O5 B14772571 Thalidomide-5'-O-C5-azide

Thalidomide-5'-O-C5-azide

Cat. No.: B14772571
M. Wt: 385.4 g/mol
InChI Key: LSGAQVWTEJZCDG-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-C5-azide is a modified derivative of thalidomide, a well-known cereblon (CRBN) inhibitor. This compound contains an azide group, making it suitable for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). Thalidomide-5’-O-C5-azide is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C5-azide involves the click chemistry modification of thalidomide. The azide group is introduced to the thalidomide molecule through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods: Industrial production of Thalidomide-5’-O-C5-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-O-C5-azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thalidomide-5’-O-C5-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific transcription factors, such as IKZF3 and IKZF1. The compound’s azide group allows it to participate in click chemistry reactions, enabling the formation of conjugates and complexes that can modulate various biological pathways .

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

5-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H19N5O5/c19-22-20-8-2-1-3-9-28-11-4-5-12-13(10-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,10,14H,1-3,6-9H2,(H,21,24,25)

InChI Key

LSGAQVWTEJZCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN=[N+]=[N-]

Origin of Product

United States

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